molecular formula C12H15ClO3S B14357141 2-(4-Chlorobutane-1-sulfonyl)-1-phenylethan-1-one CAS No. 91154-10-8

2-(4-Chlorobutane-1-sulfonyl)-1-phenylethan-1-one

Cat. No.: B14357141
CAS No.: 91154-10-8
M. Wt: 274.76 g/mol
InChI Key: PXDQNHCEWRJCAT-UHFFFAOYSA-N
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Description

2-(4-Chlorobutane-1-sulfonyl)-1-phenylethan-1-one is an organic compound with a complex structure that includes a phenyl group, a sulfonyl group, and a chlorobutane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobutane-1-sulfonyl)-1-phenylethan-1-one typically involves multiple steps. One common method starts with the reaction of 4-chlorobutane-1-sulfonyl chloride with a phenylethanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobutane-1-sulfonyl)-1-phenylethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of sulfonamide or sulfonyl thiocyanate derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of secondary alcohols.

Scientific Research Applications

2-(4-Chlorobutane-1-sulfonyl)-1-phenylethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobutane-1-sulfonyl)-1-phenylethan-1-one involves its ability to react with various nucleophiles. The sulfonyl group is highly electrophilic, making it a target for nucleophilic attack. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobutane-1-sulfonyl chloride
  • Phenylethanone derivatives
  • Sulfonyl chlorides

Uniqueness

2-(4-Chlorobutane-1-sulfonyl)-1-phenylethan-1-one is unique due to the combination of its functional groups, which confer distinct reactivity and versatility. The presence of both a sulfonyl group and a phenyl group allows for a wide range of chemical modifications and applications, setting it apart from simpler sulfonyl chlorides or phenylethanone derivatives .

Properties

CAS No.

91154-10-8

Molecular Formula

C12H15ClO3S

Molecular Weight

274.76 g/mol

IUPAC Name

2-(4-chlorobutylsulfonyl)-1-phenylethanone

InChI

InChI=1S/C12H15ClO3S/c13-8-4-5-9-17(15,16)10-12(14)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2

InChI Key

PXDQNHCEWRJCAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CS(=O)(=O)CCCCCl

Origin of Product

United States

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